![molecular formula C10H9NS2 B1307199 2,3-Dihydro-5H-1,4-dithiino[2,3-b]indole CAS No. 352524-37-9](/img/structure/B1307199.png)
2,3-Dihydro-5H-1,4-dithiino[2,3-b]indole
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Overview
Description
2,3-Dihydro-5H-1,4-dithiino[2,3-b]indole is a chemical compound with the molecular formula C10H9NS2 and a molecular weight of 207.32 . It is a specialty product used in proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9NS2/c1-2-4-8-7(3-1)9-10(11-8)13-6-5-12-9/h1-4,11H,5-6H2 . This indicates the connectivity and hydrogen count of its atoms.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 207.32 .Scientific Research Applications
Synthesis and Chemical Properties
Palladium-Catalyzed Reductive Cyclizations : 2,3-Dihydro-5H-1,4-dithiino[2,3-b]indole is synthesized through palladium-catalyzed reductive cyclizations, emphasizing the complexity and selectivity of these chemical reactions (Ansari et al., 2016).
Synthesis of Pyrimido[5,4-b]indole Derivatives : The compound plays a role in the formation of pyrimido[5,4-b]indole derivatives, showcasing its utility in generating complex heterocyclic structures (Shestakov et al., 2009).
Regioselectivity in Cyclization Reactions : this compound exhibits specific regioselectivity in cyclization reactions, a crucial aspect for synthesizing various heterocyclic compounds (Vasˈkevich et al., 2011).
Pharmaceutical Applications
Anti-tumor Properties : The compound is a precursor in the synthesis of derivatives that possess potential anti-tumor properties, highlighting its significance in medicinal chemistry (Girgis, 2009).
Inhibitors of Protein Kinases : Derivatives of this compound show activity against human protein kinases, underlining their potential in designing inhibitors for therapeutic purposes (Danilenko et al., 2008).
Photoluminescent Properties : The compound participates in reactions leading to products with strong photoluminescence, indicating its potential in materials science and optoelectronic applications (Ding et al., 2017).
Safety and Hazards
properties
IUPAC Name |
3,5-dihydro-2H-[1,4]dithiino[2,3-b]indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS2/c1-2-4-8-7(3-1)9-10(11-8)13-6-5-12-9/h1-4,11H,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQFLCQBDYMBJQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(S1)C3=CC=CC=C3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80395188 |
Source
|
Record name | 2,3-Dihydro-5H-1,4-dithiino[2,3-b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80395188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
352524-37-9 |
Source
|
Record name | 2,3-Dihydro-5H-1,4-dithiino[2,3-b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80395188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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